1-(Butylsulfonyl)-2-methylpiperazine hydrochloride

説明

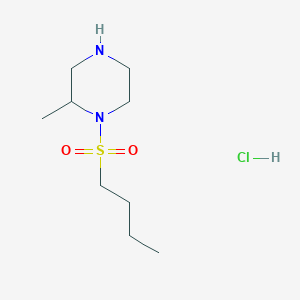

1-(Butylsulfonyl)-2-methylpiperazine hydrochloride is a piperazine derivative characterized by a butylsulfonyl group at the 1-position and a methyl group at the 2-position of the piperazine ring. Piperazine derivatives are widely utilized in industrial and pharmaceutical applications due to their versatility in forming hydrogen bonds, surfactant capabilities, and enzyme inhibitory effects .

特性

分子式 |

C9H21ClN2O2S |

|---|---|

分子量 |

256.79 g/mol |

IUPAC名 |

1-butylsulfonyl-2-methylpiperazine;hydrochloride |

InChI |

InChI=1S/C9H20N2O2S.ClH/c1-3-4-7-14(12,13)11-6-5-10-8-9(11)2;/h9-10H,3-8H2,1-2H3;1H |

InChIキー |

HEYOUSXLJBCSAJ-UHFFFAOYSA-N |

正規SMILES |

CCCCS(=O)(=O)N1CCNCC1C.Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 1-(ブチルスルホニル)-2-メチルピペラジン塩酸塩の合成は、通常、トリエチルアミンなどの塩基の存在下、2-メチルピペラジンとブチルスルホニルクロリドを反応させることにより行われます。反応は、目的の生成物の形成を確実にするために、ジクロロメタンなどの有機溶媒中で制御された温度で行われます。得られた化合物は、その後、再結晶またはクロマトグラフィー技術によって精製されます。

工業的生産方法: 工業規模では、1-(ブチルスルホニル)-2-メチルピペラジン塩酸塩の生産には、反応の効率と収率を高めるために連続フロー反応器が使用される場合があります。試薬の添加と反応条件の制御を自動化するシステムを使用することで、製品品質の一貫性が確保されます。最終製品は、安定性と溶解性を向上させるために塩酸塩として得られます。

化学反応の分析

反応の種類: 1-(ブチルスルホニル)-2-メチルピペラジン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、スルホキシドまたはスルホンを形成することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、スルホニル基をスルフィドに変換することができます。

一般的な試薬と条件:

酸化: 水性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 水素化ナトリウムなどの塩基の存在下でのハロアルカンまたはアシルクロリド。

生成される主要な製品:

酸化: スルホキシドとスルホン。

還元: スルフィド。

置換: さまざまな置換されたピペラジン誘導体。

科学研究での用途

1-(ブチルスルホニル)-2-メチルピペラジン塩酸塩は、科学研究で幅広い用途を持っています。

化学: 複雑な有機分子の合成における中間体として、およびさまざまな有機変換における試薬として使用されます。

生物学: この化合物は、抗菌および抗癌特性を含む潜在的な生物学的活性を研究されています。

医学: 特に神経および精神疾患を標的にした医薬品の開発のためのビルディングブロックとして役立ちます。

工業: この化合物は、特殊化学品の製造および特定の工業プロセスにおける触媒として使用されます。

科学的研究の応用

1-(Butylsulfonyl)-2-methylpiperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

作用機序

1-(ブチルスルホニル)-2-メチルピペラジン塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ブチルスルホニル基は、酵素の活性部位と水素結合や静電的相互作用を形成し、その活性を調節することができます。さらに、ピペラジン環は、神経伝達物質受容体と相互作用して、シグナル伝達経路に影響を与える可能性があります。

類似の化合物:

1-(ブチルスルホニル)ピペラジン: ピペラジン環にメチル基がありません。

2-メチルピペラジン: ブチルスルホニル基がありません。

1-(フェニルスルホニル)-2-メチルピペラジン: ブチルスルホニル基の代わりにフェニルスルホニル基を含んでいます。

独自性: 1-(ブチルスルホニル)-2-メチルピペラジン塩酸塩は、ブチルスルホニル基とメチル基の両方が存在するために独自であり、異なる化学的および生物学的特性を付与します。これらの官能基の組み合わせにより、類似の化合物と比較して、溶解性、安定性、および潜在的な生物学的活性が向上します。

類似化合物との比較

Research Findings and Implications

- Surfactant Efficiency : Substituted piperazines like 2-methylpiperazine (F) outperform unsubstituted analogs in CeO₂ slurry stabilization, suggesting that the butylsulfonyl derivative could offer further improvements in industrial polishing processes .

- Kinase Inhibition : Structural analogs like H7 demonstrate that sulfonyl group geometry critically influences PKC inhibition. The butylsulfonyl variant may exhibit unique selectivity, warranting further enzymatic assays .

生物活性

1-(Butylsulfonyl)-2-methylpiperazine hydrochloride is a synthetic compound notable for its unique structural features, including a piperazine ring and a butylsulfonyl group. The molecular formula is C₈H₁₈N₂O₂S, and it belongs to the class of piperazine derivatives, which are recognized for their diverse biological activities and applications in pharmaceuticals and agrochemicals . This compound has garnered attention for its potential therapeutic properties, particularly in the context of infectious diseases.

The biological activity of this compound primarily involves its interaction with specific enzymes, notably DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2-epimerase). This enzyme is crucial for the biosynthesis of mycobacterial cell wall components. The compound acts as a covalent inhibitor by forming adducts with cysteine residues at the active site of DprE1, effectively disrupting its enzymatic function and leading to inhibition of bacterial growth .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria, particularly Mycobacterium tuberculosis. The compound's ability to inhibit DprE1 has been linked to its potential as an anti-tubercular agent .

Table 1: Summary of Biological Activity Studies

| Study Reference | Target Organism | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Mycobacterium tuberculosis | 0.5 | Inhibition of DprE1 via covalent bonding | |

| Various bacterial strains | 10 | General antibacterial activity |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related piperazine derivatives has provided insights into how modifications to the piperazine ring and sulfonyl group can enhance biological activity. For instance, variations in substituents on the piperazine ring can significantly impact binding affinity and specificity towards target enzymes .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of this compound against clinical isolates of Mycobacterium tuberculosis. The findings indicated that the compound not only inhibited bacterial growth but also demonstrated low cytotoxicity against mammalian cells, suggesting a favorable therapeutic index .

Case Study 2: Comparative Analysis with Analogues

Comparative studies with structurally similar compounds revealed that this compound showed superior inhibitory effects against DprE1 compared to other piperazine derivatives. This was attributed to its unique sulfonyl group, which enhances binding interactions with the enzyme .

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

- Expanded Antimicrobial Spectrum : Evaluating efficacy against a broader range of pathogens.

- Mechanistic Studies : Detailed studies on the molecular interactions between the compound and various biological targets.

- In Vivo Efficacy : Assessing therapeutic outcomes in animal models to establish clinical relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。